molecular formula C23H28N4O5S B13063253 Methyl 3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate

Methyl 3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B13063253
M. Wt: 472.6 g/mol
InChI Key: DXTYETLZXASLJU-UHFFFAOYSA-N
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Description

Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine ring, and a butylphenyl group

Preparation Methods

The synthesis of Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the piperazine ring, and the attachment of the butylphenyl group. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N4O5S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 3-[[2-[1-[(4-butylphenyl)carbamoyl]-3-oxopiperazin-2-yl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C23H28N4O5S/c1-3-4-5-15-6-8-16(9-7-15)25-23(31)27-12-11-24-21(29)18(27)14-19(28)26-17-10-13-33-20(17)22(30)32-2/h6-10,13,18H,3-5,11-12,14H2,1-2H3,(H,24,29)(H,25,31)(H,26,28)

InChI Key

DXTYETLZXASLJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CCNC(=O)C2CC(=O)NC3=C(SC=C3)C(=O)OC

Origin of Product

United States

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